molecular formula C10H11BrO B6183535 (6-bromo-2,3-dihydro-1H-inden-5-yl)methanol CAS No. 2624137-38-6

(6-bromo-2,3-dihydro-1H-inden-5-yl)methanol

Katalognummer: B6183535
CAS-Nummer: 2624137-38-6
Molekulargewicht: 227.10 g/mol
InChI-Schlüssel: SZALOIWKBWGXQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Bromo-2,3-dihydro-1H-inden-5-yl)methanol is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of indene, featuring a hydroxymethyl group attached to the indene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromo-2,3-dihydro-1H-inden-5-yl)methanol typically involves the bromination of 2,3-dihydro-1H-indene followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 2,3-dihydro-1H-indene with bromine in the presence of a suitable solvent to yield 6-bromo-2,3-dihydro-1H-indene. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Bromo-2,3-dihydro-1H-inden-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to yield the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: 6-bromo-2,3-dihydro-1H-inden-5-carbaldehyde or 6-bromo-2,3-dihydro-1H-inden-5-carboxylic acid.

    Reduction: 6-hydroxy-2,3-dihydro-1H-inden-5-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(6-Bromo-2,3-dihydro-1H-inden-5-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of (6-bromo-2,3-dihydro-1H-inden-5-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and interactions with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dihydro-1H-inden-5-yl)methanol: Lacks the bromine atom, resulting in different reactivity and properties.

    6-Chloro-2,3-dihydro-1H-inden-5-yl)methanol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.

    6-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol: Contains a fluorine atom, which significantly alters its chemical properties.

Uniqueness

The presence of the bromine atom in (6-bromo-2,3-dihydro-1H-inden-5-yl)methanol imparts unique reactivity and properties compared to its analogs. Bromine is a larger and more polarizable atom than chlorine or fluorine, which can influence the compound’s interactions and reactivity in various chemical and biological contexts.

Eigenschaften

CAS-Nummer

2624137-38-6

Molekularformel

C10H11BrO

Molekulargewicht

227.10 g/mol

IUPAC-Name

(6-bromo-2,3-dihydro-1H-inden-5-yl)methanol

InChI

InChI=1S/C10H11BrO/c11-10-5-8-3-1-2-7(8)4-9(10)6-12/h4-5,12H,1-3,6H2

InChI-Schlüssel

SZALOIWKBWGXQN-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC(=C(C=C2C1)Br)CO

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.